![molecular formula C12H15NO4S B1298876 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 64792-58-1](/img/structure/B1298876.png)
2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
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Overview
Description
2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a product used for proteomics research . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding disease processes and developing new therapeutic strategies.
Antagonist of Ras-related Protein Rab-7
The compound acts as an antagonist of the ras-related protein Rab-7 . Rab-7 is a small GTPase that regulates vesicular traffic in the late endocytic pathway. By antagonizing this protein, the compound can influence cellular processes such as signal transduction and membrane trafficking.
Inhibitor of Class Switch DNA Recombination (CSR)
The compound has been found to reduce class switch DNA recombination (CSR) in B cells . CSR is a biological mechanism in the immune system where B cells change the type of antibody they produce. This could have implications for the treatment of immune-related diseases.
Plasma Cell Survival
The compound affects the survival of plasma cells . Plasma cells are a type of white blood cell that produces antibodies. By influencing their survival, this compound could potentially be used to modulate immune responses.
Inhibitor of Ras-related GTPases
The compound is a potent and competitive inhibitor of Ras-related GTPases . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes, including growth, differentiation, and signal transduction.
Alpha Amino Acids and Derivatives
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These compounds contain an amino group attached to the alpha carbon atom. This class of compounds has a wide range of applications in biochemistry and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is the ras-related protein Rab-7 . Rab-7 is a member of the Ras superfamily of GTPases and plays a crucial role in the regulation of vesicular traffic in cells .
Mode of Action
This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing the function of Rab-7 .
Biochemical Pathways
The inhibition of Rab-7 by this compound affects the class switch DNA recombination (CSR) in B cells and the survival of plasma cells . CSR is a mechanism that changes a B cell’s production from one type of antibody to another, allowing the immune system to respond to a wide range of infections .
Result of Action
The result of the compound’s action is a reduction in CSR in B cells and a decrease in the survival of plasma cells . This can have significant implications for immune response and the development of certain diseases .
properties
IUPAC Name |
2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-6(14)13-10-9(11(15)16)7-4-12(2,3)17-5-8(7)18-10/h4-5H2,1-3H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVEKVHVWWBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid |
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